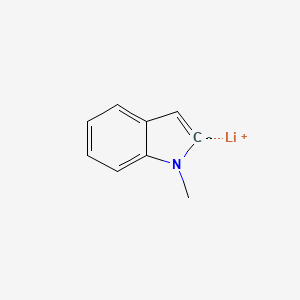

Lithium, (1-methyl-1H-indol-2-yl)-

Description

Significance of Indole (B1671886) Scaffolds in Chemical Science

The indole core, an aromatic heterocyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in chemical science. nih.govmdpi.com Its prevalence is a testament to its remarkable versatility and biological importance. nih.govingentaconnect.com Indole derivatives are found in a vast array of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and a multitude of alkaloids with potent physiological effects. mdpi.comingentaconnect.com

In the realm of medicinal chemistry, the indole framework is a recurring motif in pharmaceuticals. nih.govkit.edu Its ability to interact with a wide range of biological targets has led to the development of drugs for treating cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative conditions. nih.govkit.edu For instance, sunitinib, an indole-containing tyrosine kinase inhibitor, is a vital medication in oncology. nih.gov The structural versatility of the indole ring allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.govmdpi.com This adaptability makes the indole scaffold a central focus of drug discovery programs. mdpi.com

Overview of Organolithium Chemistry in Heterocyclic Functionalization

Organolithium reagents are a class of organometallic compounds characterized by a highly polar carbon-lithium bond. wikipedia.org This polarity renders them potent nucleophiles and strong bases, making them invaluable in organic synthesis for forming new carbon-carbon bonds. wikipedia.orglibretexts.org In the context of heterocyclic chemistry, organolithium reagents are instrumental in a process known as metalation, which involves the deprotonation of a C-H bond to form a carbon-lithium species. wikipedia.orgnih.gov

This lithiated intermediate can then react with a wide variety of electrophiles to introduce new functional groups onto the heterocyclic ring with high regioselectivity. wikipedia.org This strategy is particularly powerful for π-electron rich heterocycles like furan, thiophene, and N-protected indoles, where lithiation often occurs preferentially at the C-2 position. uwindsor.ca The reactivity of organolithium reagents can be modulated by factors such as the choice of solvent, temperature, and the presence of additives, offering chemists a high degree of control over the synthetic outcome. tu-bs.de

Historical Context of Directed Lithiation in Indole Systems

The concept of directed ortho metalation (DoM), where a functional group directs a metalating agent to a specific adjacent position, was independently reported by Henry Gilman and Georg Wittig in the early 1940s. wikipedia.orgbaranlab.org This discovery revolutionized aromatic chemistry by providing a reliable method for regioselective functionalization. wikipedia.org While much of the initial work focused on carbocyclic aromatic systems, the principles of DoM were soon extended to heterocyclic compounds, including indoles.

Early studies on the metalation of indole itself with reagents like n-butyllithium showed complex reactivity, often leading to mixtures of products due to deprotonation at both the N-H and C-2 positions. acs.org The introduction of a protecting group on the indole nitrogen, such as a methyl group, simplified the reactivity profile, favoring lithiation at the C-2 position. The development of various directing groups for the indole nucleus has further expanded the scope of this methodology. For instance, a tert-butoxycarbonyl (Boc) group on the nitrogen directs lithiation to the C-2 position, while the same group on an indoline (B122111) (the saturated analog of indole) directs to the C-7 position. orgsyn.org More complex directing groups can steer lithiation to other positions, such as C-3 or C-7, enabling the synthesis of a diverse range of substituted indoles. thieme-connect.comnih.gov

Rationale for Research on (1-methyl-1H-indol-2-yl)lithium

The study of (1-methyl-1H-indol-2-yl)lithium is driven by its utility as a key intermediate in the synthesis of 2-substituted indoles. The N-methyl group serves two important functions: it prevents competitive deprotonation at the nitrogen atom and it directs the lithiation to the adjacent C-2 position. This provides a clean and predictable route to a single regioisomer of the lithiated indole.

The resulting (1-methyl-1H-indol-2-yl)lithium is a versatile nucleophile that can be intercepted by a wide range of electrophiles to introduce various substituents at the 2-position. This is a significant advantage over many classical indole synthesis methods, which often lack regiocontrol and may require harsh reaction conditions. The ability to generate this specific organolithium species under relatively mild conditions and with high selectivity makes it a valuable tool for the construction of complex indole-containing molecules, including natural products and pharmaceutical agents. Research into its stability, reactivity, and applications continues to be an active area of investigation in synthetic organic chemistry.

Structure

3D Structure of Parent

Properties

CAS No. |

54852-26-5 |

|---|---|

Molecular Formula |

C9H8LiN |

Molecular Weight |

137.1 g/mol |

IUPAC Name |

lithium;1-methyl-2H-indol-2-ide |

InChI |

InChI=1S/C9H8N.Li/c1-10-7-6-8-4-2-3-5-9(8)10;/h2-6H,1H3;/q-1;+1 |

InChI Key |

VFLOQMDFALHIAO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CN1[C-]=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 1h Indol 2 Yl Lithium

Direct Lithiation Strategies for 1-Methylindole (B147185)

Direct lithiation stands as the most straightforward method for synthesizing (1-methyl-1H-indol-2-yl)lithium. This approach leverages the acidity of the proton at the C-2 position, which is the most kinetically favored site for deprotonation on the N-alkylated indole (B1671886) ring.

Deprotonation with Alkyl- and Aryllithium Bases

The selection of the organolithium base is critical for the successful lithiation of 1-methylindole. Commonly employed bases include alkyllithiums such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), as well as aryllithiums like phenyllithium (B1222949) (PhLi). nih.gov The reactivity of these bases generally increases in the order of PhLi < n-BuLi < s-BuLi < t-BuLi, which correlates with their increasing basicity. nih.govmt.com This hierarchy allows for the selection of an appropriate base to achieve efficient deprotonation. nih.gov

The stoichiometry of the organolithium reagent and the reaction temperature are pivotal in controlling the outcome of the lithiation. Typically, a slight excess of the lithium base is used to ensure complete deprotonation of the substrate. The reaction is almost always conducted at low temperatures, such as -78 °C, to prevent undesirable side reactions. Low temperatures are crucial for maintaining the stability of the resulting (1-methyl-1H-indol-2-yl)lithium species, which can be prone to decomposition or rearrangement at higher temperatures.

For instance, the lithiation of N-substituted indoles is often performed by adding the alkyllithium reagent to a solution of the indole at -78 °C. After a specific period to allow for the formation of the lithiated intermediate, an electrophile is added at the same low temperature to trap the organolithium species.

The choice of solvent plays a significant role in the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used. nih.govprepchem.com THF, being more polar and a better coordinating solvent than diethyl ether, can break down the aggregates of alkyllithium reagents, thereby increasing their basicity and reactivity. baranlab.org This enhanced reactivity in THF can lead to faster and more efficient lithiation at the C-2 position of 1-methylindole. However, the choice of solvent must also consider the stability of the resulting organolithium compound, which can vary between different solvent systems. nih.gov

Additives in Lithiation Processes

To further enhance the rate and efficiency of lithiation, various additives can be incorporated into the reaction mixture. These additives can modulate the reactivity of the organolithium base and influence the regioselectivity of the deprotonation.

N,N,N',N'-tetramethylethylenediamine (TMEDA) is a widely used chelating diamine additive in organolithium chemistry. orgsyn.org TMEDA coordinates to the lithium ion, breaking down the oligomeric aggregates of alkyllithium reagents into more reactive monomeric or dimeric species. baranlab.org This deaggregation significantly increases the effective basicity of the alkyllithium reagent. mt.com The formation of the alkyllithium-TMEDA complex accelerates the rate of proton abstraction from the C-2 position of 1-methylindole, often leading to higher yields and cleaner reactions. orgsyn.org The presence of TMEDA can be particularly beneficial when using less reactive bases like n-BuLi or when dealing with less acidic substrates. mt.com The use of TMEDA in a non-coordinating solvent like hexane (B92381) can dramatically alter reaction outcomes compared to reactions in coordinating solvents like THF. nih.gov

| Substrate | Base | Solvent | Additive | Outcome | Citation |

|---|---|---|---|---|---|

| Toluene | Alkyllithium | Not specified | None | Very poor lithiation | orgsyn.org |

| Toluene | Alkyllithium | Not specified | TMEDA | 90% yield | orgsyn.org |

| Aromatic Compounds | n-BuLi | Not specified | TMEDA | Increased basicity allows for lithiation | mt.com |

| Chiral Aryloxiranes | Not specified | Hexane | TMEDA | Dramatically hinders racemization | nih.gov |

While less common than chelating ligands for this specific transformation, other non-chelating additives can also influence the course of lithiation reactions. These additives may function by altering the polarity of the solvent mixture or by interacting with the organolithium species in a non-chelating manner. However, for the specific C-2 lithiation of 1-methylindole, the use of chelating additives like TMEDA is the most documented and effective strategy for modulating reactivity and improving yields.

Halogen-Lithium Exchange Precursors in Indole Systems

Halogen-lithium exchange is a metathesis reaction that involves the transfer of a lithium atom for a halogen atom on an organic substrate. numberanalytics.com This method is particularly effective for preparing organolithium compounds from organohalides. wikipedia.org In the context of indole systems, the synthesis of (1-methyl-1H-indol-2-yl)lithium typically starts from a 2-halo-1-methylindole precursor, most commonly 2-bromo-1-methylindole or 2-iodo-1-methylindole.

The reaction is generally carried out at low temperatures, such as -78 °C, in an inert solvent like anhydrous tetrahydrofuran (THF) or diethyl ether. researchgate.net An alkyllithium reagent, frequently n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is added to the solution of the halogenated indole. harvard.edu The rate of the exchange is notably fast, often exceeding the rates of competing side reactions like nucleophilic addition. wikipedia.org The reactivity order of the halogens follows the trend I > Br > Cl, making iodoindoles the most reactive precursors for this transformation. numberanalytics.comwikipedia.org

The mechanism is believed to proceed through the formation of an "ate-complex," a reversible intermediate, which then proceeds to the final lithiated product. wikipedia.org The choice of the alkyllithium reagent and solvent can influence the efficiency and cleanliness of the reaction. For instance, t-BuLi is a stronger base and can sometimes lead to different outcomes compared to n-BuLi.

Regioselectivity Control in 1-Methylindole Lithiation

Achieving regiocontrol in the lithiation of substituted indoles is paramount for their synthetic utility. The position of lithiation on the indole nucleus is governed by a combination of the intrinsic reactivity of the heterocyclic ring and the influence of any directing groups present.

Intrinsic Reactivity of the Indole Nucleus

The indole nucleus is a π-excessive heterocyclic system. uwindsor.ca This inherent electronic property makes the C2 position the most acidic and, therefore, the most favorable site for deprotonation by a strong base. uwindsor.ca For N-protected indoles, including 1-methylindole, lithiation at the C2 position is highly dominant. uwindsor.ca This intrinsic reactivity often overrides the influence of other directing groups that might be present on the ring. uwindsor.ca

Directing Group Effects and their Absence at the N1-position.researchgate.net

Directed ortho-lithiation (DoL) is a powerful technique where a functional group directs the deprotonation to an adjacent position. researchgate.netsemanticscholar.org These directing metalating groups (DMGs) typically contain heteroatoms like oxygen, nitrogen, or sulfur that can coordinate to the lithium atom of the alkyllithium reagent, facilitating proton abstraction at the ortho position. semanticscholar.org

However, in the case of 1-methylindole, the methyl group at the N1-position does not function as a directing group. It lacks the necessary heteroatom for coordination with the lithium reagent. Consequently, the lithiation of 1-methylindole is primarily governed by the intrinsic acidity of the C2 proton, leading to the formation of (1-methyl-1H-indol-2-yl)lithium with high regioselectivity. uwindsor.ca Even if other potential directing groups are present on the carbocyclic part of the indole, the strong preference for C2 lithiation in N-alkylated indoles often prevails. uwindsor.ca

Optimization of Reaction Conditions for Scalability

Transitioning the synthesis of (1-methyl-1H-indol-2-yl)lithium from a laboratory scale to an industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Key factors to consider include:

Solvent Choice: While THF is a common solvent for lithiation reactions due to its good solvating properties for organolithium species, its relatively low boiling point and potential for peroxide formation can be concerns on a larger scale. researchgate.net Alternative solvents or solvent mixtures may be explored to improve safety and ease of handling.

Temperature Control: Lithiation reactions are typically conducted at very low temperatures to minimize side reactions. Maintaining these low temperatures on a large scale can be challenging and energy-intensive. Process development often involves finding the optimal temperature profile that balances reaction rate and selectivity with practical engineering constraints.

Reagent Addition: The rate of addition of the alkyllithium reagent is critical. A slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent localized overheating, which can lead to decomposition of the product or undesired side reactions.

Quenching Procedure: The subsequent reaction of the generated (1-methyl-1H-indol-2-yl)lithium with an electrophile must also be carefully controlled. The choice of quenching agent and the method of its addition can significantly impact the yield and purity of the final product.

Work-up and Purification: Developing a robust and scalable work-up and purification protocol is essential. This may involve optimizing extraction procedures and exploring crystallization or distillation methods suitable for large quantities.

Recent advancements in flow chemistry offer promising solutions for the scalable synthesis of reactive intermediates like organolithium compounds. nih.gov Microflow reactors can provide precise control over reaction temperature and time, enhancing safety and potentially improving yields and purity. nih.gov

Reactivity Profiles and Transformative Pathways of 1 Methyl 1h Indol 2 Yl Lithium

Nucleophilic Addition Reactions

(1-methyl-1H-indol-2-yl)lithium readily engages in nucleophilic addition reactions with a variety of unsaturated functional groups. The core of this reactivity lies in the attack of the nucleophilic C-2 carbon of the indole (B1671886) ring onto the electrophilic center of the reaction partner, leading to the formation of a new sigma bond and a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Carbonyl Electrophiles (e.g., Aldehydes, Ketones, Esters, Lactones, Weinreb Amides)

The addition of (1-methyl-1H-indol-2-yl)lithium to carbonyl compounds is a fundamental and widely utilized transformation for the construction of complex molecules. masterorganicchemistry.comcolby.edu The general mechanism involves the nucleophilic attack of the organolithium reagent on the electrophilic carbonyl carbon, resulting in the formation of a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. youtube.commasterorganicchemistry.com

(1-methyl-1H-indol-2-yl)lithium reacts effectively with both cyclic and acyclic carbonyl compounds, including aldehydes and ketones. masterorganicchemistry.com The reaction with aldehydes leads to the formation of secondary alcohols, while reaction with ketones produces tertiary alcohols. masterorganicchemistry.comcolby.edu The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl group followed by protonation of the resulting alkoxide. youtube.com

Reaction with Aldehydes and Ketones:

| Reactant | Product Type | Reference |

| Aldehyde | Secondary Alcohol | masterorganicchemistry.com |

| Ketone | Tertiary Alcohol | masterorganicchemistry.com |

The reaction with esters and lactones typically involves the addition of two equivalents of the organolithium reagent. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester. This intermediate then rapidly reacts with a second equivalent of the organolithium reagent to afford a tertiary alcohol after workup. youtube.com

A significant advancement in controlling the reactivity with carbonyl compounds is the use of Weinreb amides (N-methoxy-N-methylamides). wikipedia.org The reaction of (1-methyl-1H-indol-2-yl)lithium with a Weinreb amide forms a stable chelated intermediate. wikipedia.orgnih.gov This intermediate prevents the common problem of over-addition that is observed with other acyl compounds like esters. wikipedia.org The stable intermediate collapses upon acidic workup to yield the corresponding ketone. wikipedia.orgrsc.org This method provides a reliable route to synthesize ketones from organolithium reagents. wikipedia.org

Reactivity with Carbonyl Derivatives:

| Carbonyl Derivative | Intermediate | Final Product (after workup) | Key Feature | Reference |

| Ester | Ketone | Tertiary Alcohol | Two equivalents of organolithium add. | |

| Lactone | Ketone | Tertiary Alcohol | Ring-opening and double addition. | |

| Weinreb Amide | Stable Chelated Intermediate | Ketone | Mono-addition due to stable intermediate. | wikipedia.orgnih.gov |

In molecules containing multiple electrophilic sites, the chemoselectivity of the reaction with (1-methyl-1H-indol-2-yl)lithium becomes a critical factor. The high reactivity of organolithium reagents can sometimes lead to a lack of selectivity. However, the choice of reaction conditions, such as temperature and solvent, can influence the outcome. For instance, reactions are often carried out at low temperatures (-78 °C) to control reactivity and improve selectivity. researchgate.net The use of Weinreb amides is a prime example of achieving chemoselectivity, as they are specifically designed to react in a controlled manner to produce ketones without further addition. wikipedia.org The inherent differences in the electrophilicity of various carbonyl groups can also be exploited. For example, aldehydes are generally more reactive than ketones, which are in turn more reactive than esters. This reactivity trend can sometimes be used to achieve selective addition to the most reactive carbonyl group in a poly-functionalized molecule.

Imine and Nitrile Electrophiles

(1-methyl-1H-indol-2-yl)lithium can also add to the carbon-nitrogen triple bond of nitriles. The initial addition forms an N-metalated imine intermediate. nih.gov Subsequent hydrolysis of this intermediate furnishes a ketone. This reaction provides an alternative route to the synthesis of indol-2-yl ketones.

Epoxide Ring-Opening Reactions

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles due to their inherent ring strain. masterorganicchemistry.comlibretexts.orgtransformationtutoring.com (1-methyl-1H-indol-2-yl)lithium can act as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. transformationtutoring.com This reaction proceeds via an SN2 mechanism, resulting in the opening of the epoxide ring and the formation of a β-hydroxy indole derivative. libretexts.orgtransformationtutoring.com The regioselectivity of the ring-opening is influenced by steric factors. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. transformationtutoring.comyoutube.com

The reaction is typically carried out under basic or neutral conditions. libretexts.org The attack of the organolithium reagent leads to an alkoxide intermediate, which is then protonated during the workup step to yield the final alcohol product. transformationtutoring.com

Substitution Reactions

While nucleophilic addition is a primary mode of reactivity for (1-methyl-1H-indol-2-yl)lithium, it can also participate in substitution reactions, particularly with substrates possessing a suitable leaving group. These reactions are a direct means of introducing the 1-methyl-1H-indol-2-yl moiety onto an alkyl or aryl framework. The general principle involves the displacement of a leaving group by the nucleophilic indolyl anion. The efficiency of these reactions is dependent on the nature of the leaving group and the reaction conditions.

Further research into the scope and limitations of substitution reactions involving (1-methyl-1H-indol-2-yl)lithium is ongoing, with potential applications in the synthesis of complex indole-containing molecules. nih.gov

Reaction with Alkyl and Aryl Halides

As a strong nucleophile, (1-methyl-1H-indol-2-yl)lithium readily participates in reactions with both alkyl and aryl halides. These reactions provide a direct method for the formation of new carbon-carbon bonds at the C2 position of the indole nucleus.

With alkyl halides , the reaction proceeds via a nucleophilic substitution mechanism, leading to the corresponding 2-alkyl-1-methylindoles. The efficiency of this alkylation can be influenced by the nature of the alkyl halide and the reaction conditions. Primary alkyl halides are generally good substrates for this transformation.

The reaction with aryl halides is more complex. While direct nucleophilic aromatic substitution is possible, a more common pathway involves lithium-halogen exchange. rsc.org This process is particularly rapid with aryl iodides and bromides, leading to the in situ generation of a new aryllithium species and 2-halo-1-methylindole. rsc.org Subsequent coupling reactions can then occur. The outcome of the reaction with aryl halides can be influenced by factors such as the substituents on the aryl halide and the presence of catalysts. mdpi.com

| Electrophile (Halide) | Product | Reaction Type | Typical Conditions |

| Methyl Iodide | 1,2-Dimethyl-1H-indole | Alkylation | THF, low temperature |

| Benzyl Bromide | 2-Benzyl-1-methyl-1H-indole | Alkylation | THF, low temperature |

| Iodobenzene | 1-Methyl-2-phenyl-1H-indole | Arylation (via exchange/coupling) | THF, low temperature |

| 4-Bromoanisole | 1-Methyl-2-(4-methoxyphenyl)-1H-indole | Arylation (via exchange/coupling) | THF, low temperature |

Utility in Functional Group Introduction

The high nucleophilicity of (1-methyl-1H-indol-2-yl)lithium makes it an excellent reagent for the introduction of a diverse range of functional groups at the C2 position. This is typically achieved by reacting the organolithium compound with a suitable electrophile.

For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide furnishes the corresponding carboxylic acid, while reaction with nitriles can lead to the formation of ketones after hydrolysis. These transformations underscore the utility of (1-methyl-1H-indol-2-yl)lithium as a key building block in the synthesis of complex indole derivatives. semanticscholar.org

Transmetalation Reactions

Transmetalation of (1-methyl-1H-indol-2-yl)lithium to other metals is a powerful strategy to modulate its reactivity and enhance its utility in a broader range of chemical transformations, particularly in cross-coupling reactions.

Formation of Organometallic Derivatives (e.g., Organocopper, Organozinc, Organoboron)

The carbon-lithium bond of (1-methyl-1H-indol-2-yl)lithium can be readily exchanged for other metals to generate a variety of organometallic reagents.

Organocopper Reagents: Treatment of (1-methyl-1H-indol-2-yl)lithium with a copper(I) salt, such as copper(I) iodide (CuI), results in the formation of the corresponding lithium di(1-methyl-1H-indol-2-yl)cuprate. These organocuprates are softer nucleophiles than their organolithium precursors and are particularly useful for conjugate addition reactions. researchgate.net

Organozinc Reagents: Transmetalation with a zinc salt, such as zinc chloride (ZnCl₂), affords the (1-methyl-1H-indol-2-yl)zinc halide. These organozinc reagents are highly valued for their functional group tolerance and are key partners in Negishi cross-coupling reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Organoboron Reagents: Reaction of (1-methyl-1H-indol-2-yl)lithium with a borate (B1201080) ester, such as trimethyl borate, followed by acidic workup, provides (1-methyl-1H-indol-2-yl)boronic acid. princeton.edu These organoboron compounds are stable, easily handled, and extensively used in Suzuki-Miyaura cross-coupling reactions. rsc.orglibretexts.org

| Transmetalating Agent | Resulting Organometallic Derivative | Key Application |

| Copper(I) Iodide (CuI) | Lithium di(1-methyl-1H-indol-2-yl)cuprate | Conjugate Addition |

| Zinc Chloride (ZnCl₂) | (1-methyl-1H-indol-2-yl)zinc chloride | Negishi Coupling |

| Trimethyl Borate (B(OMe)₃) | (1-methyl-1H-indol-2-yl)boronic acid | Suzuki-Miyaura Coupling |

Applications in Cross-Coupling Methodologies

The organometallic derivatives of (1-methyl-1H-indol-2-yl)lithium are pivotal intermediates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: (1-methyl-1H-indol-2-yl)boronic acid and its esters are widely employed in Suzuki-Miyaura reactions to couple with aryl, heteroaryl, or vinyl halides and triflates. rsc.orglibretexts.orgnih.gov This methodology is one of the most powerful tools for the synthesis of 2-aryl and 2-vinylindoles.

Negishi Coupling: (1-methyl-1H-indol-2-yl)zinc reagents undergo Negishi coupling with various organic halides. wikipedia.orgorganic-chemistry.orgorgsyn.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org

Sonogashira Coupling: While not a direct application of a transmetalated species of (1-methyl-1H-indol-2-yl)lithium, the Sonogashira coupling of 2-halo-1-methylindoles with terminal alkynes is a closely related and important transformation. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, leads to the formation of 2-alkynylindoles. wikipedia.orgyoutube.com

Role in Transition-Metal-Catalyzed Processes

Beyond its use in generating stoichiometric organometallic reagents for cross-coupling, (1-methyl-1H-indol-2-yl)lithium and its derivatives play a role in transition-metal-catalyzed processes, particularly in C-H functionalization reactions.

C-H/C-H Coupling as a Coupling Fragment

The direct coupling of C-H bonds is an increasingly important and atom-economical strategy in organic synthesis. In this context, the C2-H bond of 1-methylindole (B147185) can be activated by a transition metal catalyst, effectively generating a (1-methyl-1H-indol-2-yl)metal species in situ. This intermediate can then couple with another C-H bond, for example, on an aromatic or heteroaromatic partner.

Ruthenium and rhodium catalysts have been shown to be effective for the C-H functionalization at the C2 position of indoles. mdpi.com These reactions often proceed via a cross-dehydrogenative coupling (CDC) mechanism, where two C-H bonds are coupled with the formal loss of a hydrogen molecule. chim.it The 1-methylindole moiety acts as a key coupling fragment in the construction of biheteroaryl compounds and other complex structures. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.gov

Mechanisms of Metal-Catalyzed Functionalization

The C2-functionalization of the indole nucleus using (1-methyl-1H-indol-2-yl)lithium often proceeds via transition metal-catalyzed cross-coupling reactions. The direct use of highly reactive organolithium compounds in these catalytic cycles can be challenging. Therefore, a common and effective strategy involves the in-situ transmetalation of the (1-methyl-1H-indol-2-yl)lithium with a metal salt, such as zinc chloride, to generate a more stable and less basic organozinc reagent. This organoindolylzinc species is a key intermediate in the widely used Negishi cross-coupling reaction. wikipedia.orgorganic-chemistry.org

The catalytic cycle of a Negishi coupling, a paramount example of metal-catalyzed functionalization for this compound, typically involves a palladium catalyst. wikipedia.orgresearchgate.net The mechanism can be described in three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Table 1: Catalytic Cycle of Negishi Coupling with 2-Indolylzinc Reagents

| Step | Description |

| Oxidative Addition | A low-valent palladium(0) complex reacts with an organic halide or triflate (R-X), leading to the formation of a palladium(II) species. The palladium metal inserts itself into the carbon-halogen bond. |

| Transmetalation | The organoindolylzinc reagent, derived from (1-methyl-1H-indol-2-yl)lithium, transfers its indole group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. |

| Reductive Elimination | The two organic groups (the indole and the R-group from the electrophile) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. |

This transmetalation strategy from lithium to zinc is crucial as it enhances the functional group tolerance of the reaction, allowing for the coupling with a broader range of electrophiles that might be incompatible with the more basic and reactive parent organolithium compound. researchgate.netnih.gov Nickel catalysts can also be employed for such transformations. wikipedia.org

Scope and Limitations of Synthetic Transformations

The utility of (1-methyl-1H-indol-2-yl)lithium as a synthetic intermediate is broad, yet it is governed by specific challenges and factors that influence reaction outcomes.

Challenges with Specific Electrophile Classes

The high reactivity and strong basicity of organolithium reagents like (1-methyl-1H-indol-2-yl)lithium present significant challenges when reacting with certain classes of electrophiles. dntb.gov.ua These challenges often necessitate the conversion of the organolithium species to a less reactive organometallic reagent, such as an organozinc or organoboron compound. nih.govnih.gov

Key Challenges Include:

Reactions with Protic Electrophiles: Electrophiles containing acidic protons (e.g., alcohols, primary/secondary amines, terminal alkynes) will be deprotonated by the organolithium compound, consuming the reagent in a simple acid-base reaction rather than undergoing the desired nucleophilic attack or cross-coupling.

Enolizable Carbonyls: Aldehydes and ketones with α-hydrogens are susceptible to deprotonation, leading to the formation of enolates and reducing the yield of the desired addition product. This can compete with the nucleophilic addition to the carbonyl carbon.

Sensitive Functional Groups: The high nucleophilicity of the C2-lithioindole can lead to side reactions with sensitive functional groups on the electrophile. For instance, esters may undergo addition-elimination sequences.

Lack of Selectivity: The sheer reactivity of the organolithium species can sometimes result in a lack of chemo- or regioselectivity in complex substrates. Studies on related 1,3-disubstituted-2-indolyl lithium complexes have shown that the reaction pathways can be highly sensitive to conditions and substituents, sometimes leading to unexpected coupling products. nih.gov

Dimerization and Oligomerization: In some cases, highly reactive organometallic intermediates can be unstable and prone to side reactions like dimerization, especially if the subsequent reaction with the electrophile is slow. nih.gov

To circumvent these issues, the transmetalation to milder organometallic reagents (e.g., zinc, boron, tin) is a common and effective strategy, expanding the scope of compatible electrophiles to include those with more sensitive functionalities. researchgate.netnih.govorganic-chemistry.org

Influence of Steric and Electronic Factors on Reaction Outcomes

The success of synthetic transformations involving (1-methyl-1H-indol-2-yl)lithium and its derivatives is profoundly influenced by both steric and electronic effects, which dictate reaction rates, yields, and selectivity.

Steric Factors: The steric environment around the C2 position of the indole and on the electrophile can significantly impact the reaction.

Substituents on the Indole Ring: While the N-methyl group is relatively small, bulky substituents at the C3 position of the indole ring can sterically hinder the approach of the organoindolyl species to the metal center in a catalytic cycle or to the electrophile in a direct reaction. A study on the reactivity of 1,3-disubstituted indolyl lithium compounds demonstrated that the nature of the substituents significantly affects the coordination geometry at the lithium center and the subsequent reactivity. nih.gov

Substituents on the Electrophile: Similarly, bulky groups near the reactive site of the electrophile can impede the reaction. In metal-catalyzed cross-coupling reactions, sterically demanding electrophiles can slow down the oxidative addition or reductive elimination steps.

Electronic Factors: The electronic properties of both the indole nucleus and the electrophilic partner are critical determinants of the reaction's feasibility and efficiency, particularly in metal-catalyzed cross-couplings.

Indole Ring Electronics: The N-methyl group is an electron-donating group, which increases the electron density of the indole ring system. This inherent electron-rich nature makes the initial deprotonation at C2 feasible and enhances the nucleophilicity of the resulting organometallic species. Tuning the electronic properties, for example by changing the N-protecting group, has been shown to be a key strategy to control selectivity in some indole reactions. nih.gov The presence of additional electron-donating substituents (like methoxy (B1213986) groups) can further enhance reactivity. chim.it

Electrophile Electronics: In palladium-catalyzed cross-coupling reactions, the electronic nature of the electrophile (e.g., an aryl halide) is crucial. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step, leading to higher reaction efficiency. Conversely, electron-rich aryl halides react more slowly.

Table 2: Summary of Steric and Electronic Influences

| Factor | Influence on Reaction Outcome |

| Steric Hindrance | Increased steric bulk on the indole (at C3) or the electrophile generally leads to lower reaction rates and yields. |

| Electron-Donating Groups | On the indole, they increase nucleophilicity. On an aryl halide electrophile, they slow down the oxidative addition step in Pd-catalyzed coupling. |

| Electron-Withdrawing Groups | On the indole, they decrease nucleophilicity. On an aryl halide electrophile, they facilitate oxidative addition, often increasing reaction rates and yields. |

Mechanistic Investigations of 1 Methyl 1h Indol 2 Yl Lithium Reactivity

Solution-Phase Aggregation and Structure

Organolithium reagents, including (1-methyl-1H-indol-2-yl)lithium, rarely exist as simple monomers in solution. Instead, they form aggregates, which significantly influences their reactivity. The nature and extent of this aggregation are dependent on factors such as the solvent, temperature, and the steric and electronic properties of the organic moiety.

The aggregation of organolithium compounds is a well-documented phenomenon, with dimeric, tetrameric, and higher oligomeric structures being common. These aggregates are held together by multicenter bonds, where the lithium atoms bridge between the carbanionic centers of the organic ligands.

Studies on 1,3-disubstituted-2-indolyl lithium complexes have provided concrete evidence for the formation of such aggregates. For instance, X-ray diffraction studies have revealed that in the solid state, these complexes can exist as both dinuclear (dimeric) and trinuclear structures. In the dinuclear form, two lithium atoms and two indolyl ligands form a central four-membered ring. In the trinuclear structure, three lithium atoms and three indolyl ligands are present. It is highly probable that (1-methyl-1H-indol-2-yl)lithium exhibits similar dimeric and potentially higher-order aggregation states in solution, existing in equilibrium with monomeric species. The less sterically hindered nature of the methyl group at the N1 position compared to bulkier substituents might favor the formation of higher aggregates like tetramers.

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the aggregation state of organolithium compounds in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of isotopes such as ¹H, ¹³C, ⁶Li, and ¹⁵N, detailed information about the structure and dynamics of the aggregates can be obtained.

Solvent-Reagent Interactions and Solvation Effects

The choice of solvent plays a pivotal role in modulating the reactivity of organolithium reagents. Solvents coordinate to the lithium cation, influencing the aggregation state, the polarity of the carbon-lithium bond, and ultimately the nucleophilicity of the carbanion.

Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are commonly used for reactions involving organolithium compounds. These solvents are Lewis bases that coordinate to the lithium ion, breaking down larger aggregates into smaller, more reactive species. THF is generally a stronger coordinating solvent than Et₂O, leading to a greater proportion of lower aggregates (dimers and monomers) and consequently enhanced reactivity.

The addition of stronger donor ligands, such as amines like tetramethylethylenediamine (TMEDA), can further deaggregate the organolithium species, often leading to the formation of monomeric complexes. This deaggregation significantly increases the nucleophilicity of the carbanion, accelerating reaction rates. Research on 1,3-disubstituted-2-indolyl lithium complexes has shown that the coordination of THF can alter the bonding mode of the indolyl ligand and convert a trinuclear complex into a dinuclear one. bohrium.com This highlights the profound effect of solvent on the structure and, by extension, the reactivity of these systems.

| Solvent System | Expected Predominant Aggregation State | Expected Reactivity |

| Non-coordinating (e.g., hydrocarbons) | Higher aggregates (tetramers, oligomers) | Low |

| Diethyl Ether (Et₂O) | Mix of tetramers and dimers | Moderate |

| Tetrahydrofuran (THF) | Mix of dimers and monomers | High |

| THF with TMEDA | Predominantly monomers | Very High |

The coordination of solvent molecules to the lithium ion is a dynamic process. Solvent molecules are constantly associating and dissociating from the lithium center. The rate of this exchange depends on the nature of the solvent, the temperature, and the steric environment around the lithium ion.

This dynamic coordination has significant implications for the reactivity of (1-methyl-1H-indol-2-yl)lithium. The availability of a coordination site on the lithium atom is often a prerequisite for the initial complexation with an electrophile. Therefore, the lability of the coordinated solvent molecules can directly influence the rate of reaction. Techniques such as variable-temperature NMR spectroscopy can be employed to study these dynamic processes, providing insights into the energy barriers for solvent exchange and their correlation with reaction kinetics.

Reaction Pathway Elucidation

The reaction of (1-methyl-1H-indol-2-yl)lithium with an electrophile likely proceeds through a multi-step mechanism. The initial step involves the coordination of the electrophile to the lithium atom of the organolithium aggregate. This is followed by the transfer of the indolyl group from the lithium to the electrophile, forming the new carbon-element bond.

The specific pathway will be influenced by the aggregation state of the organolithium reagent. Reactions involving monomeric species are generally faster as the carbanionic center is more accessible. In contrast, reactions with higher aggregates may proceed through a more complex pathway, potentially involving the initial reaction of a single unit within the aggregate followed by rearrangement.

Transition State Characterization in Nucleophilic Additions

The nucleophilic addition of (1-methyl-1H-indol-2-yl)lithium to carbonyl compounds is a key transformation. The stereochemical outcome of these reactions is often rationalized by considering the geometry of the transition state. For the addition of organolithium reagents to carbonyls, the Zimmerman-Traxler model, which proposes a six-membered chair-like transition state, is frequently invoked. In this model, the lithium atom coordinates to the carbonyl oxygen, and the carbanionic center of the indole (B1671886) ring attacks the carbonyl carbon.

Computational studies on related systems, such as the addition of vinyl heteroarenes to ketones catalyzed by copper, suggest that the transition state is a six-membered, chair-like structure. These studies highlight the importance of steric interactions between the substituents on the nucleophile and the electrophile in determining the favored transition state geometry. For instance, the orientation of the substituents on the indole ring and the ketone will dictate the steric strain in the possible transition states, thereby influencing the stereoselectivity of the reaction.

Stabilizing non-covalent interactions, such as C-H/π interactions, can also play a crucial role in lowering the energy of the transition state. In the context of (1-methyl-1H-indol-2-yl)lithium, interactions between the substituents on the electrophile and the π-system of the indole ring could significantly influence the reaction pathway.

Table 1: Illustrative Transition State Parameters for Nucleophilic Addition

| Parameter | Description | Illustrative Value Range |

| C-C bond forming distance | The distance between the nucleophilic carbon of the indole and the electrophilic carbon of the carbonyl in the transition state. | 2.0 - 2.5 Å |

| Li-O distance | The coordination distance between the lithium atom and the carbonyl oxygen in the transition state. | 1.8 - 2.1 Å |

| Dihedral angles | Angles defining the chair-like conformation of the six-membered transition state ring. | Varies depending on substituents |

Note: The values in this table are illustrative and based on computational studies of similar organolithium additions. Specific values for (1-methyl-1H-indol-2-yl)lithium would require dedicated computational studies.

Role of Charge Distribution and Orbital Interactions

The reactivity of (1-methyl-1H-indol-2-yl)lithium is fundamentally governed by its electronic structure. The highly polar carbon-lithium bond results in a significant partial negative charge on the C2 carbon of the indole ring, making it a potent nucleophile. The distribution of this charge is influenced by the electron-donating N-methyl group and the aromaticity of the indole ring system.

From an orbital perspective, the key interaction in nucleophilic addition reactions is between the Highest Occupied Molecular Orbital (HOMO) of the (1-methyl-1H-indol-2-yl)lithium and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The HOMO of the lithiated indole is expected to be largely centered on the C2 carbon, consistent with its nucleophilic character. The energy of the HOMO will influence the nucleophilicity of the reagent, while the energy of the LUMO of the electrophile determines its susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of a Model Lithiated Heterocycle

| Property | Description | Illustrative Value |

| Mulliken Charge on C2 | The partial negative charge on the carbon atom bound to lithium, indicating its nucleophilicity. | -0.4 to -0.6 e |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the nucleophilic reactivity. | -1.5 to -2.5 eV |

| C-Li Bond Length | The distance between the carbon and lithium atoms. | ~2.1 Å |

Note: These values are illustrative and based on computational studies of similar lithiated aromatic compounds. The actual values for (1-methyl-1H-indol-2-yl)lithium may vary.

Kinetic and Thermodynamic Aspects of Lithiation and Subsequent Reactions

The formation of (1-methyl-1H-indol-2-yl)lithium is typically achieved by the deprotonation of 1-methylindole (B147185) with a strong base, such as an alkyllithium reagent. The thermodynamics of this acid-base reaction are favorable due to the stabilization of the resulting carbanion by the aromatic indole ring. The pKa of the C2-H bond in N-methylindole is estimated to be around 35-37, making it amenable to deprotonation by common organolithium bases.

The thermodynamic properties of the starting material, 1-methylindole, and related compounds have been studied, providing a basis for understanding the energetics of the lithiation process. For instance, the enthalpy of formation of 2-methylindole (B41428) has been determined experimentally, which can be used in conjunction with computational methods to estimate the thermodynamics of deprotonation. nih.gov Recent studies on the hydrogenation of methyl-substituted indoles also provide valuable thermochemical data for the indole core. researchgate.net

The kinetics of the reactions of (1-methyl-1H-indol-2-yl)lithium are significantly influenced by its state of aggregation in solution. Like many organolithium compounds, it can exist as monomers, dimers, tetramers, or higher aggregates, with the degree of aggregation depending on the solvent, concentration, and temperature. Generally, the monomeric form is considered to be the most reactive species in nucleophilic additions. The presence of coordinating solvents, such as tetrahydrofuran (THF) or diethyl ether, can break down larger aggregates into smaller, more reactive species.

Table 3: Thermodynamic Data for a Representative Precursor (2-Methylindole)

| Thermodynamic Property | Value | Conditions |

| Standard Molar Enthalpy of Formation (gas) | 104.9 ± 1.5 kJ·mol⁻¹ | T = 298.15 K |

| Standard Molar Entropy (gas) | 365.4 ± 3.0 J·K⁻¹·mol⁻¹ | T = 298.15 K |

| Enthalpy of Reaction (Hydrogenation) | ~ -55.6 kJ·mol(H₂)⁻¹ | Liquid phase, standard conditions |

Data sourced from experimental and computational studies on 2-methylindole and related methylindoles. nih.govresearchgate.net

The interplay between the thermodynamics of lithiation, the kinetics of aggregation, and the rate of the subsequent reaction with an electrophile is complex. A thorough understanding of these factors is essential for the rational design and optimization of synthetic procedures utilizing (1-methyl-1H-indol-2-yl)lithium.

Applications of 1 Methyl 1h Indol 2 Yl Lithium in Complex Molecule Synthesis

Synthesis of Functionalized Indole (B1671886) Derivatives

The generation of (1-methyl-1H-indol-2-yl)lithium, typically through the deprotonation of 1-methylindole (B147185) with a strong base like n-butyllithium, opens up a gateway for the introduction of various functional groups at the 2-position of the indole ring. This C-2 lithiated indole is a key intermediate for building more complex heterocyclic structures.

Construction of Substituted Indole Heterocycles

(1-methyl-1H-indol-2-yl)lithium readily reacts with a variety of electrophiles to yield 2-substituted indole derivatives. This reactivity is fundamental for the synthesis of functionalized indole heterocycles. For instance, the reaction with aldehydes and ketones produces 2-(hydroxyalkyl)indoles, which are valuable precursors for further transformations. The versatility of this approach allows for the introduction of diverse side chains and functional groups, paving the way for the synthesis of a broad spectrum of indole-based compounds with potential biological activities. The choice of electrophile dictates the nature of the substituent at the C-2 position, enabling a modular approach to the synthesis of functionalized indoles.

Annulation Reactions to Polycyclic Systems (e.g., Tetrahydrocarbazolones)

A significant application of (1-methyl-1H-indol-2-yl)lithium is in annulation reactions to construct polycyclic systems. A notable example is the synthesis of tetrahydrocarbazol-1-ones. The reaction of (1-methyl-1H-indol-2-yl)lithium with γ-butyrolactone or 2-hydroxycyclobutanone serves as a key step in the preparation of 4-(1-methyl-1H-indol-2-yl)-4-oxobutanal. This intermediate can then undergo an acid-catalyzed intramolecular Friedel-Crafts-type reaction to form the tetrahydrocarbazolone ring system. bohrium.commdpi.com

A detailed procedure for the formation of the precursor to the tetrahydrocarbazolone involves the reaction of (1-methyl-1H-indol-2-yl)lithium with 2-hydroxycyclobutanone. To a solution of 2-hydroxycyclobutanone in anhydrous tetrahydrofuran (B95107) (THF), a solution of (1-methyl-1H-indol-2-yl)lithium (prepared by treating 1-methylindole with n-butyllithium in THF) is added at low temperatures (-78 °C). bohrium.com The resulting diol can then be subjected to oxidative cleavage to yield the desired 4-(indol-2-yl)-4-oxobutanal, a direct precursor for the annulation reaction to form tetrahydrocarbazolones. bohrium.commdpi.com

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Core |

|---|---|---|---|

| (1-methyl-1H-indol-2-yl)lithium | γ-Butyrolactone | 4-(1-methyl-1H-indol-2-yl)-4-oxobutanol | Tetrahydrocarbazolone |

| (1-methyl-1H-indol-2-yl)lithium | 2-Hydroxycyclobutanone | 1-((1-methyl-1H-indol-2-yl)carbonyl)propan-1,3-diol | Tetrahydrocarbazolone |

Building Block for Natural Product Synthesis

The indole scaffold is a ubiquitous feature in a vast number of natural products, particularly in the class of indole alkaloids, which exhibit a wide range of biological activities. masterorganicchemistry.comresearchgate.net The ability to functionalize the indole ring at the C-2 position using (1-methyl-1H-indol-2-yl)lithium makes it a valuable building block in the total synthesis of these complex molecules.

Incorporation into Indole Alkaloid Precursors

While direct and specific examples of the use of (1-methyl-1H-indol-2-yl)lithium in the total synthesis of complex indole alkaloids are not extensively documented in readily available literature, its utility as a precursor is evident from its reactivity. The introduction of specific side chains at the C-2 position can generate key fragments required for the assembly of intricate alkaloid skeletons. For example, the synthesis of substituted indoles via this method can provide advanced intermediates for the construction of alkaloids like those belonging to the aspidosperma or iboga families. The modular nature of its reactions allows for the convergent synthesis of complex precursors that can then be elaborated into the final natural product.

Strategies for Carbon-Carbon Bond Formation

The primary role of (1-methyl-1H-indol-2-yl)lithium in constructing complex molecules lies in its ability to form new carbon-carbon bonds. As a potent nucleophile, it reacts with a wide array of carbon-based electrophiles. libretexts.orglibretexts.org

Key strategies for carbon-carbon bond formation include:

Reactions with Aldehydes and Ketones: This classic reaction leads to the formation of secondary and tertiary alcohols, respectively. masterorganicchemistry.commasterorganicchemistry.com These alcohol functionalities can then be used for further synthetic manipulations.

Reactions with Alkyl Halides: Alkylation of the C-2 position can be achieved through reaction with alkyl halides, introducing simple or functionalized alkyl chains.

Acylation Reactions: Reaction with acylating agents, such as acid chlorides or esters, provides 2-acylindoles. These ketones are versatile intermediates for further transformations.

Conjugate Addition Reactions: (1-methyl-1H-indol-2-yl)lithium can participate in Michael-type or 1,4-addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds or related structures. bldpharm.comrsc.orgresearchgate.net This strategy is particularly useful for constructing more complex carbon skeletons.

| Electrophile Type | Product Type | Bond Formed |

|---|---|---|

| Aldehyde | Secondary Alcohol | C-C |

| Ketone | Tertiary Alcohol | C-C |

| Alkyl Halide | Alkylated Indole | C-C |

| Acyl Chloride | 2-Acylindole | C-C |

| α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound (after hydrolysis) | C-C |

Precursors for Advanced Materials

The functionalized indole derivatives synthesized from (1-methyl-1H-indol-2-yl)lithium are not only valuable in the realm of natural product synthesis but also serve as precursors for advanced materials with interesting electronic and optical properties.

Indole-based structures are known to be components of conducting polymers and organic electronic materials. capes.gov.br The ability to introduce specific functional groups at the C-2 position of the indole ring using (1-methyl-1H-indol-2-yl)lithium allows for the tailoring of the electronic properties of the resulting materials. For example, the introduction of vinyl groups can lead to the formation of 2-vinylindoles, which are important monomers for polymerization. bohrium.com The electropolymerization of such functionalized indoles can produce conductive polymers with potential applications in sensors, electrochromic devices, and organic photovoltaics. mdpi.com The electrochemical properties of these polymers are highly dependent on the nature and position of the substituents on the indole ring, highlighting the importance of the synthetic control offered by the use of (1-methyl-1H-indol-2-yl)lithium.

Synthesis of Conjugated Systems

The primary application of (1-methyl-1H-indol-2-yl)lithium in the synthesis of complex molecules is as a precursor for creating extended π-conjugated systems. These systems are characterized by alternating single and double bonds, which lead to delocalized electrons and unique electronic and optical properties. The electron-rich nature of the indole ring makes it an attractive building block for such materials.

The direct reaction of (1-methyl-1H-indol-2-yl)lithium with electrophiles can form simple substituted indoles. However, for the construction of more complex conjugated oligomers and polymers, the lithium intermediate is commonly converted into more stable and manageable organometallic reagents, such as organoboranes (for Suzuki-Miyaura coupling) or organostannanes (for Stille coupling). libretexts.orgwikipedia.orgorganic-chemistry.org These palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms, the fundamental linkage in most conjugated polymers. nih.govsigmaaldrich.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org In this context, (1-methyl-1H-indol-2-yl)lithium can be reacted with a borate (B1201080) ester, such as pinacolborane or trimethyl borate, to form the corresponding 1-methyl-1H-indol-2-yl boronic acid or ester. This stable indole-boron derivative can then be coupled with a variety of aryl or heteroaryl halides to construct conjugated systems. For instance, the self-coupling of a borylated and a halogenated 1-methylindole can produce 2,2'-bi(1-methyl-1H-indole), the simplest conjugated dimer of this system. Iterative Suzuki couplings have been explored for the synthesis of well-defined indole oligomers. acs.org

Stille Coupling:

The Stille coupling reaction joins an organotin compound with an organohalide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org To utilize this reaction, (1-methyl-1H-indol-2-yl)lithium is quenched with a trialkyltin halide (e.g., tributyltin chloride) to generate 2-(tributylstannyl)-1-methyl-1H-indole. This organostannane is a versatile building block that can be coupled with various organohalides. The Stille reaction is known for its tolerance to a wide range of functional groups and has been used to synthesize complex conjugated polymers incorporating different aromatic units. rsc.orgresearchgate.net

The table below summarizes representative conditions for the synthesis of conjugated systems derived from 1-methylindole precursors.

Table 1: Representative Cross-Coupling Reactions for the Synthesis of Indole-Containing Conjugated Systems

| Coupling Reaction | Indole Precursor | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Methyl-3-indolylboronic acid pinacol (B44631) ester | 3,5-Dibromopyridine | Pd(PPh₃)₄ / Cs₂CO₃ | 1,4-Dioxane | 64 | nih.gov |

| Suzuki-Miyaura | 4-Bromoindole | 4-Indoleboronic acid | Pd(OAc)₂ / K₂CO₃ | H₂O/THF | 21 | acs.org |

| Stille | 2,5-Bis(trimethylstannyl)tellurophene | N,N′-dihexyl-5-iodoisoindigo | Pd(PPh₃)₄ / CuI / CsF | DMF | 41 | researchgate.net |

| Suzuki-Miyaura | 2,3-Dibromo-1-methyl-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 85 (for 2-phenyl) | researchgate.net |

Applications in Organic Electronics and Photonics

The conjugated systems synthesized from (1-methyl-1H-indol-2-yl)lithium and its derivatives have significant potential in the fields of organic electronics and photonics. nih.gov These materials can form the active layer in a variety of devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). sigmaaldrich.com

The incorporation of the 1-methyl-1H-indole unit into a conjugated polymer backbone influences the material's electronic properties. The indole nucleus is electron-rich and generally acts as an electron-donating moiety, which can facilitate hole transport. This makes indole-based polymers promising candidates for the p-type semiconductor layer in OFETs. The electrical and optical properties can be fine-tuned by copolymerizing the indole unit with various electron-donating or electron-accepting monomers. rsc.org

Research on conjugated polymers for bioelectronics has highlighted the compatibility of organic materials with biological systems, opening avenues for applications like biosensors and neural interfaces. nih.govsigmaaldrich.com The functionalization of conjugated polymers, a process that can be initiated from versatile precursors like (1-methyl-1H-indol-2-yl)lithium, is key to achieving specific biochemical sensing capabilities. osti.gov

While specific data on polymers derived directly from (1-methyl-1H-indol-2-yl)lithium is limited in publicly accessible literature, the properties of related indole-containing polymers provide insight into their potential performance. The table below lists some key properties of representative conjugated materials that feature indole or its derivatives.

Table 2: Electronic and Optical Properties of Indole-Based Conjugated Materials

| Material Type | Key Structural Unit | Application | Measured Property | Value | Reference |

|---|---|---|---|---|---|

| D-A Copolymer | Diketopyrrolopyrrole-selenophene | OFET | Hole Mobility | ~5.23 cm²/Vs | rsc.org |

| Bis(indole) Alkaloid | 3,5-Bis(1H-indol-3-yl)pyridine | Natural Product Synthesis | - | - | nih.gov |

| 2-Aryl-1H-indole | 2-Phenyl-1H-indole | Antibacterial Agent | - | - | japsonline.com |

| Hybrid Material | 2-Aryl-5-nitro-1H-indole | Antibacterial Agent | Crystal Structure | Monoclinic P2(1)/c | nih.govsemanticscholar.org |

The synthesis of these advanced materials often relies on the fundamental bond-forming reactions enabled by organometallic precursors. The in-situ generation of (1-methyl-1H-indol-2-yl)lithium provides a powerful entry point into this chemistry, allowing for the strategic construction of novel conjugated materials with tailored properties for electronic and photonic applications.

Theoretical and Computational Studies of 1 Methyl 1h Indol 2 Yl Lithium

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of (1-methyl-1H-indol-2-yl)lithium at the molecular level. These methods can predict molecular geometries, electronic structures, and the energetics of various chemical processes.

Density Functional Theory (DFT) has become a standard tool for investigating the structure and energetics of organolithium compounds. acs.orgyoutube.com For (1-methyl-1H-indol-2-yl)lithium, DFT calculations can be employed to determine the optimized geometry of the monomeric species. These calculations would likely predict a planar or near-planar indole (B1671886) ring system with the lithium atom coordinated to the C2 carbon. The N-methyl group introduces a specific steric and electronic profile compared to the parent indole.

DFT can also provide valuable information on the electronic properties of the molecule. The calculated charge distribution would confirm the high electron density at the C2 carbon, which is consistent with its nucleophilic character. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand its reactivity profile. For instance, a higher HOMO energy would suggest a greater propensity to react with electrophiles.

Furthermore, DFT is used to calculate thermodynamic properties such as bond dissociation energies and reaction energies. acs.org For example, the strength of the C-Li bond can be quantified, providing insights into the compound's stability.

| Calculated Property | Significance for (1-methyl-1H-indol-2-yl)lithium |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and the overall 3D structure. |

| Mulliken or NBO Charge Distribution | Shows the localization of negative charge, primarily on the C2 carbon. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and electronic excitation properties. |

| Bond Dissociation Energy (C-Li) | Quantifies the stability of the carbon-lithium bond. |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying reaction pathways such as deprotonation. acs.org The formation of (1-methyl-1H-indol-2-yl)lithium typically involves the deprotonation of 1-methyl-1H-indole at the C2 position by a strong base like n-butyllithium.

Ab initio methods can model the entire reaction coordinate of this deprotonation process. This includes identifying the transition state structure and calculating the activation energy barrier. Such calculations can reveal the influence of the N-methyl group on the acidity of the C2-proton compared to unsubstituted indole. It is generally understood that direct deprotonation is a viable method for creating 2-lithiated indole derivatives. rsc.org

These calculations can also be extended to explore the relative acidities of different protons on the 1-methyl-1H-indole ring, confirming the kinetic and thermodynamic preference for deprotonation at the C2 position.

| Computational Aspect | Insight into Deprotonation |

| Transition State Geometry | Elucidates the structure of the highest energy point along the reaction pathway. |

| Activation Energy | Quantifies the kinetic barrier for the deprotonation reaction. |

| Reaction Energy (ΔE) | Determines the thermodynamic favorability of forming the lithiated species. |

Modeling of Aggregation States

Organolithium compounds rarely exist as monomers in solution. Instead, they form aggregates of various sizes (dimers, tetramers, etc.), which significantly impacts their reactivity. nih.govresearchgate.net

Computational modeling can be used to predict the most stable aggregation states of (1-methyl-1H-indol-2-yl)lithium in the gas phase and in solution. By calculating the aggregation energies of different oligomers (dimers, tetramers, etc.), researchers can determine the thermodynamic driving forces for aggregation. These studies often reveal that the formation of aggregates is highly exothermic.

The structures of these aggregates are also of great interest. For (1-methyl-1H-indol-2-yl)lithium, computational models would likely show ladder-like or stacked structures for dimers and cubane-like structures for tetramers, with lithium and the C2 carbon atoms forming the core of the aggregate.

The nature of the solvent plays a critical role in the aggregation state of organolithium compounds. nih.govnih.gov Coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can break down larger aggregates into smaller, more reactive species by solvating the lithium cations.

Computational models can simulate the effect of solvents in several ways. Explicit solvent models involve including a number of solvent molecules directly in the calculation to model the coordination to the lithium centers. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. These models can predict how the aggregation equilibrium shifts in different solvents. For (1-methyl-1H-indol-2-yl)lithium, it is expected that strongly coordinating solvents would favor the existence of monomers and dimers, which are generally more reactive than higher-order aggregates.

| Solvent | Expected Effect on Aggregation | Computational Model |

| Non-polar (e.g., hexane) | Favors higher-order aggregates (tetramers, etc.). | Gas-phase calculations or implicit models with low dielectric constant. |

| Ethereal (e.g., THF, Diethyl Ether) | Favors lower-order aggregates (dimers, monomers). | Explicit solvent models showing coordination to lithium or implicit models with higher dielectric constants. |

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for predicting and validating the mechanisms of reactions involving organolithium species. nih.govmdpi.com For (1-methyl-1H-indol-2-yl)lithium, this could involve reactions with various electrophiles such as aldehydes, ketones, or alkyl halides.

Theoretical calculations can map out the potential energy surfaces for these reactions. This allows for the identification of intermediates and transition states, and the calculation of their relative energies. For example, in the reaction with an aldehyde, computational studies could distinguish between a concerted mechanism and a stepwise mechanism involving a lithium-alkoxide intermediate.

These computational predictions can then be compared with experimental observations, such as product distributions and reaction kinetics, to validate the proposed mechanism. For instance, if experiments show a high degree of stereoselectivity, computational models can be used to explain the origin of this selectivity by comparing the energies of the diastereomeric transition states.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding in (1-methyl-1H-indol-2-yl)lithium is crucial for a fundamental understanding of its chemical nature. This goes beyond simple Lewis structures and provides a quantum mechanical picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

Key aspects of the electronic structure and bonding that would be investigated include:

The Carbon-Lithium Bond: A primary question is the nature of the C-Li bond. Is it purely ionic (C- Li+), or does it have significant covalent character? This can be investigated using various computational techniques:

Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This analysis can provide information on the hybridization of the carbon and lithium orbitals involved in the bond and the degree of charge transfer between them.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to define atoms and bonds. The properties of the bond critical point (BCP) between the carbon and lithium atoms can reveal the nature of the interaction (e.g., ionic vs. covalent).

Electron Localization Function (ELF): ELF provides a measure of the likelihood of finding an electron pair in a given region of space. It can visually distinguish between covalent bonds, ionic interactions, and lone pairs.

Charge Distribution: Calculating the partial atomic charges on all atoms in (1-methyl-1H-indol-2-yl)lithium would reveal how the negative charge is distributed across the indole ring. This would indicate the most nucleophilic sites and explain the compound's reactivity patterns. Different charge calculation schemes (e.g., Mulliken, Hirshfeld, NBO) can provide complementary insights.

Aromaticity: The introduction of the lithium atom at the C2 position could potentially perturb the aromaticity of the indole system. Computational methods can be used to quantify the aromaticity of the five- and six-membered rings in the lithiated species compared to the parent N-methylindole.

Future Directions and Emerging Research Avenues for 1 Methyl 1h Indol 2 Yl Lithium

Development of Novel Synthetic Routes

The classical synthesis of (1-methyl-1H-indol-2-yl)lithium involves the direct deprotonation of 1-methylindole (B147185) using a strong organolithium base such as n-butyllithium (n-BuLi). acs.org This method, while effective, often requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions to prevent side reactions. ucc.ielibretexts.org Future research is focused on developing more practical and efficient synthetic routes.

Alternative strategies under investigation include:

Directed Ortho-Metalation (DoM): While typically used for aromatic systems with directing groups, innovative approaches could adapt this strategy for indole (B1671886) C2-lithiation.

Lithium-Halogen Exchange: Preparation from 2-halo-1-methylindoles offers a distinct pathway, often proceeding rapidly at very low temperatures. wikipedia.org This can provide regiochemical control that is sometimes difficult to achieve with direct deprotonation.

N-Aminal-Directed Lithiation: An alternative route to 2-substituted indoles has been explored via N-aminal-directed lithiation, which could be adapted for the synthesis of the title compound. acs.org

Research is also exploring the use of alternative lithium bases, such as lithium amides like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), which can offer different reactivity and selectivity profiles due to their bulky nature. wikipedia.org The choice of solvent is also a critical parameter, with ethers like tetrahydrofuran (B95107) (THF) and diethyl ether being common, but future work may explore less hazardous or more sustainable options. libretexts.orgnumberanalytics.com

Exploration of Asymmetric Synthesis Applications

A significant frontier for (1-methyl-1H-indol-2-yl)lithium is its application in asymmetric synthesis to create chiral indole derivatives, which are prevalent in pharmaceuticals and natural products. wikipedia.orgbeilstein-journals.org While the direct use of the achiral lithium reagent is common, future research is moving towards enantioselective transformations.

Key areas of exploration include:

Chiral Ligand-Mediated Reactions: The addition of chiral ligands, such as (-)-sparteine (B7772259) or other diamines, can form a chiral complex with the lithium reagent. This complex can then react with electrophiles to yield enantiomerically enriched products.

Reaction with Chiral Electrophiles: The reaction of (1-methyl-1H-indol-2-yl)lithium with chiral electrophiles provides a straightforward route to diastereomerically enriched products.

Catalytic Enantioselective Alkylation: While challenging, the development of catalytic systems that can achieve enantioselective alkylation at the C2 position is a major goal. Recent advances in dual chiral Lewis acid/hydrogen-bond-mediated catalysis for the 2-alkylation of other substituted indoles suggest promising future directions. nih.gov

These strategies aim to control the stereochemical outcome of reactions, providing access to single enantiomers of complex molecules, a critical requirement in drug development.

Integration into Flow Chemistry Methodologies

The highly reactive and often unstable nature of organolithium reagents makes them ideal candidates for flow chemistry applications. ucc.ie Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can significantly enhance safety and efficiency. thieme-connect.denih.gov

The integration of (1-methyl-1H-indol-2-yl)lithium synthesis and subsequent reactions into flow systems is a promising research avenue. nih.govresearchgate.net The benefits include:

Enhanced Safety: Flow chemistry minimizes the volume of highly reactive intermediates at any given time, reducing the risks associated with exothermic reactions or unstable species. ucc.ieresearchgate.net

Precise Temperature Control: Microreactors allow for rapid heat exchange, enabling precise temperature control that is often difficult to achieve in traditional batch reactors. This is crucial for organolithium reactions that require cryogenic conditions. ucc.iethieme-connect.de

Improved Yield and Selectivity: The rapid mixing and controlled residence times in flow reactors can minimize the formation of byproducts and improve the selectivity of reactions. nih.govnih.gov

Scalability: Flow processes can be readily scaled up by extending the operation time or by using parallel reactor systems, facilitating the production of larger quantities of material. researchgate.net

Researchers are developing flow platforms for the generation of organolithium species and their immediate in-line reaction with electrophiles, a strategy that is particularly useful for unstable intermediates. researchgate.netnih.gov This approach has been successfully applied to the synthesis of various heterocyclic compounds, and its extension to (1-methyl-1H-indol-2-yl)lithium chemistry is an active area of research. researchgate.netresearchgate.netsoton.ac.uk

Sustainable and Green Chemistry Approaches to Indole Lithiation

The principles of green chemistry are increasingly influencing the design of synthetic processes. nih.gov For indole lithiation, this translates to a focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

Future research in this area will likely focus on:

Alternative Solvents: Exploring the use of greener solvents, such as bio-based ethers or solvent-free reaction conditions, to replace traditional volatile organic solvents. beilstein-journals.orgnih.gov

Catalytic Methods: Developing catalytic methods for C-H functionalization that avoid the use of stoichiometric amounts of strong bases.

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasonication to potentially accelerate reactions and reduce energy consumption, though their application to organolithium chemistry requires careful consideration of safety. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. rsc.org

The development of sustainable methods for generating and using (1-methyl-1H-indol-2-yl)lithium is crucial for its long-term viability in both academic and industrial settings.

Discovery of Unprecedented Reactivity Modes

While the nucleophilic character of (1-methyl-1H-indol-2-yl)lithium is its most exploited feature, research into its less common reactivity patterns could unlock novel synthetic transformations.